

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinophenol

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Compound of Interest

Compound Name: 4-Morpholinophenol

Cat. No.: B1583850

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Abstract

4-Morpholinophenol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural amalgamation of a phenol ring and a morpholine moiety bestows upon it a distinct profile of physicochemical properties that are pivotal to its reactivity, bioavailability, and utility as a synthetic intermediate. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of **4-Morpholinophenol**, supported by experimental data and established scientific principles. The subsequent sections will delve into its chemical structure, solubility, thermal properties, and spectroscopic signature, offering a foundational understanding for researchers engaged in its application. Furthermore, this guide will detail common synthetic routes and analytical methodologies, and discuss its toxicological profile and applications in the pharmaceutical industry.

Chemical and Physical Properties

The foundational characteristics of a molecule are dictated by its structure and the interplay of its constituent atoms. **4-Morpholinophenol**, with the chemical formula $C_{10}H_{13}NO_2$, is no exception. A comprehensive understanding of its chemical and physical properties is

paramount for its effective handling, characterization, and application in research and development.

Chemical Structure and Identifiers

4-Morpholinophenol is systematically named 4-(morpholin-4-yl)phenol.^[1] Its structure features a phenol group where the hydrogen atom at the para (4-position) is substituted by a morpholino group. The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.

Key Identifiers:

- IUPAC Name: 4-(morpholin-4-yl)phenol^[1]
- CAS Number: 6291-23-2^[1]
- Molecular Formula: C₁₀H₁₃NO₂^[2]
- Molecular Weight: 179.22 g/mol ^[2]
- SMILES: C1COCCN1C2=CC=C(C=C2)O^[1]
- InChI Key: GPPRMDWJKBFBMZ-UHFFFAOYSA-N^[1]

Diagram 1: Chemical Structure of **4-Morpholinophenol**

A 2D representation of the **4-Morpholinophenol** molecule.

Physicochemical Data

The physical state and thermal properties of **4-Morpholinophenol** are critical for determining appropriate storage conditions, purification methods, and reaction parameters.

Property	Value	Source
Physical Form	Solid, Off-white solid	[3]
Melting Point	161-162.5 °C	[4]
Boiling Point	362.9 ± 37.0 °C (Predicted)	[4]
pKa	10.90 ± 0.26 (Predicted)	[4]
XLogP3	1.0	[1]

Note: The provided boiling point and pKa are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.

Solubility Profile

The solubility of **4-Morpholinophenol** in various solvents is a key determinant of its utility in different experimental settings, from reaction media to formulation and biological assays. While comprehensive quantitative data is not readily available in public literature, its structural components—a polar phenol group and a morpholine ring capable of hydrogen bonding—suggest a degree of solubility in polar solvents.

General observations indicate that morpholine derivatives are often soluble in organic solvents. [5] Phenolic compounds, in turn, exhibit solubility in polar solvents like ethanol and DMSO. [6] For instance, the related compound 4-aminophenol is soluble in dimethylsulfoxide (DMSO) and slightly soluble in ethanol. [7] Based on these characteristics, it is anticipated that **4-Morpholinophenol** will demonstrate solubility in polar organic solvents such as ethanol and DMSO. However, its solubility in water is expected to be limited due to the presence of the hydrophobic benzene ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standard and reliable method for determining the solubility of a compound is the shake-flask method.

- Preparation: Add an excess amount of **4-Morpholinophenol** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, temperature-controlled flask.

- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Separation:** Allow the suspension to settle, or use centrifugation or filtration to separate the saturated solution from the excess solid.
- **Quantification:** Analyze the concentration of **4-Morpholinophenol** in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectroscopic features of **4-Morpholinophenol** and common analytical methods for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- **^1H NMR:** The proton NMR spectrum of **4-Morpholinophenol** is expected to show distinct signals for the aromatic protons of the phenol ring and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen in the morpholine ring will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen.^[2] The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.
- **^{13}C NMR:** The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the two distinct types of methylene carbons in the morpholine ring.^[1]

Aromatic Protons
(AA'BB' system)
6.8-7.2 ppm

Morpholine H α to O
(triplet-like)
3.7-3.9 ppm

Morpholine H α to N
(triplet-like)
~3.0-3.2 ppm

Phenolic -OH
(broad singlet)
variable ppm

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Phone: (601) 213-4426

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